molecular formula C11H20O2 B1581015 cis-3-Hexenyl 3-methylbutanoate CAS No. 10032-11-8

cis-3-Hexenyl 3-methylbutanoate

Cat. No. B1581015
CAS RN: 10032-11-8
M. Wt: 184.27 g/mol
InChI Key: AIQLNKITFBJPFO-UHFFFAOYSA-N
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Description

Cis-3-Hexenyl 3-methylbutanoate belongs to the class of organic compounds known as fatty acid esters . It has a strong, warm, fruity odor of apple and pineapple and a sweet, apple-like taste . It is used in flavors and fragrances .


Synthesis Analysis

Cis-3-Hexenyl 2-methylbutyrate may be synthesized from cis-3-hexenol via esterification with α-methylbutyric acid .


Molecular Structure Analysis

The linear formula of cis-3-Hexenyl 3-methylbutanoate is (CH3)2CHCH2CO2CH2CH2CH=CHC2H5 . Its molecular weight is 184.28 .


Physical And Chemical Properties Analysis

Cis-3-Hexenyl 3-methylbutanoate has a refractive index of n20/D 1.432 (lit.) . Its boiling point is 98 °C/15 mmHg (lit.) , and it has a density of 0.874 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Role in Plant Fragrance and Flavoring

Cis-3-Hexenyl 3-methylbutanoate, identified in the flowers of Patrinia scabiosifolia, is a significant volatile compound contributing to plant fragrance. It is often used in tobacco and flavoring due to its floral, fresh fruit, and ripe apple fragrances. Its derivatives, such as 3-methylbutanoic acid 3-methylbutyl ester, are widely used as food odorants in imitation apple, banana, and other fruit essences, and in synthesizing some medicines (Kang, Wang, & Tian, 2011).

2. Application in Stereochemistry

Research on hexenyl radicals, including derivatives of cis-3-Hexenyl 3-methylbutanoate, has provided insights into the stereochemistry of these compounds. Studies have helped in understanding the cyclization processes of hexenyl radicals, contributing to the field of organic chemistry and stereochemical trends in radical cyclizations (Tripp, Schiesser, & Curran, 2005).

3. Role in Homogeneous Hydrogenation

The compound has been studied in the context of homogeneous hydrogenation processes. Research involving cis-3-phenylbut-2-enoate at a rhodium complex in the presence of optically active amides has shown its utility in synthesizing enantiopure compounds, vital for the pharmaceutical industry (Abley & Mcquillin, 1971).

4. Safety Assessment in Fragrance Industry

Safety assessments of cis-3-Hexenyl 3-methylbutanoate and its derivatives, like cis-3-Hexenyl tiglate, have been conducted, evaluating their genotoxicity, reproductive toxicity, and environmental safety. These assessments are crucial for their use in the fragrance industry (Api et al., 2021).

5. Thermodynamic Properties for Industrial Applications

The vapor pressures and vaporization enthalpies of esters like cis-3-Hexenyl 3-methylbutanoate have been studied. These properties are important for their application in industrial processes, especially in the flavor and fragrance sectors (Kozlovskiy, Gobble, & Chickos, 2015).

6. Application in Heck Reactions

The compound and its derivatives have been utilized in Heck reactions, which are important in organic synthesis, particularly in the pharmaceutical industry. These reactions facilitate the formation of carbon-carbon bonds, a critical process in organic chemistry (Berthiol, Doucet, & Santelli, 2004).

Safety And Hazards

Cis-3-Hexenyl 3-methylbutanoate is classified as a flammable liquid . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

properties

IUPAC Name

hex-3-enyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,10H,4,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQLNKITFBJPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064920
Record name Butanoic acid, 3-methyl-, 3-hexenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid/swet, apple-like odour
Record name 3-Hexenyl 3-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/193/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohool, most fixed oils; insolouble- water
Record name 3-Hexenyl 3-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/193/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.874-0.876
Record name 3-Hexenyl 3-methylbutanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/193/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

cis-3-Hexenyl 3-methylbutanoate

CAS RN

10032-11-8
Record name 3-Hexenyl isovalerate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10032-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 3-methyl-, 3-hexen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-methyl-, 3-hexenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9064920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hex-3-enyl isovalerate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.082
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
L Jirovetz, D Smith, G Buchbauer - Journal of agricultural and food …, 2002 - ACS Publications
The aroma compounds of rocket salad (Eruca sativa) SPME headspace samples of fresh leaves were analyzed using GC, GC−MS, and olfactometry. More than 50 constituents of the …
Number of citations: 158 pubs.acs.org
JGS Maia, EHA Andrade… - Journal of food composition …, 2000 - Elsevier
The essential oils of the leaves, fruits, and flowers of the red and yellow varieties of cashew (Anacardium occidentale L.) were obtained by hydrodistillation and analysed by GC/MS. The …
Number of citations: 112 www.sciencedirect.com
J Cui, X Zhai, D Guo, W Du, T Gao, J Zhou… - Journal of agricultural …, 2021 - ACS Publications
Xinyang Maojian (XYMJ) green tea is a famous high-grade Chinese green tea, but the key odorants contributing to its aroma have been poorly understood. In this study, solid-phase …
Number of citations: 35 pubs.acs.org
K Tiitinen, M Hakala, H Kallio - European Food Research and Technology, 2006 - Springer
… α-terpinene (24), cis-3-hexenyl 3-methylbutanoate (38), ethyl decanoate (42) and some unidentified compounds were detected in 2002 only, whereas ethyl heptanoate (26) appeared in …
Number of citations: 40 link.springer.com
S Koeda, T Noda, S Hachisu, A Kubo, Y Tanaka… - Plant Cell Reports, 2023 - Springer
… This observation is in line with the finding that volatile esters, such as cis-3-hexenyl 3-methylbutanoate, hexyl 3-methylbutanoate, trans-2-hexenyl 3-methylbutanoate, and hexyl 2-…
Number of citations: 1 link.springer.com
W Li, DB Lybrand, F Zhou, RL Last… - Plant physiology, 2019 - academic.oup.com
… of TcPYS, we selected several available chemicals with similar structures, including jasmone, MeJA, 4-hydroxy-4-methyl-7-cis-decenoic acid γ-lactone, cis-3-Hexenyl 3-methylbutanoate…
Number of citations: 21 academic.oup.com
G Bergström, HEM Dobson, I Groth - Plant Systematics and Evolution, 1995 - Springer
Floral scents emitted from different flower parts ofRanunculus acris were investigated by trapping headspace volatiles onto Porapak Q followed by solvent desorption and GC-MS …
Number of citations: 125 link.springer.com
I Stappen, J Wanner, N Tabanca… - Natural Product …, 2021 - journals.sagepub.com
Blue tansy essential oil (BTEO) (Tanacetum annuum L.) was analyzed by GC-MS and GC-FID using two different capillary column stationary phases. Sabinene (14.0%), camphor (13.6%…
Number of citations: 10 journals.sagepub.com
AM Džamić, MD Soković, MS Ristić… - Botanica …, 2010 - botanicaserbica.bio.bg.ac.rs
The present study describes the antifungal and antioxidant activity of Mentha longifolia (L.) Hudson essential oil. This plant is native to Europe, Central Asia and Australia. It is used as …
Number of citations: 112 botanicaserbica.bio.bg.ac.rs
E Aboutab, F Hashem, A Sleem… - Plant Products Research …, 2010 - ijbbku.com
GC/MS of the volatile components of the aerial part of Macfadyena unguis-cati L, Fam.. Bignoniaceae revealed 74 compounds, 52 of them (representing 75.97%) were identified. The …
Number of citations: 3 ijbbku.com

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